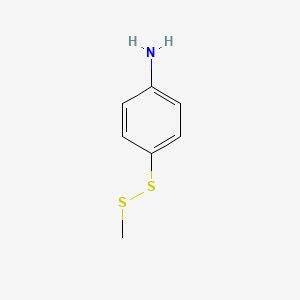![molecular formula C12H14O5 B8667797 2-[(Tert-butylperoxy)carbonyl]benzoic acid CAS No. 15042-77-0](/img/structure/B8667797.png)
2-[(Tert-butylperoxy)carbonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tert-butylperoxy)carbonyl]benzoic acid: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used in various chemical reactions and industrial applications due to its ability to initiate free radical reactions. The compound is characterized by its molecular formula C12H14O5 and a molecular weight of 238.24 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is typically synthesized through the reaction of tert-butyl hydroperoxide with phthalic anhydride. The reaction is carried out in the presence of a solvent such as diethyl ether or a mixture of diethyl ether and petroleum ether. The product is then purified by crystallization and dried over sulfuric acid .
Industrial Production Methods: The industrial production of tert-butyl monoperphthalate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial during production due to the compound’s explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(Tert-butylperoxy)carbonyl]benzoic acid primarily undergoes oxidation reactions. It can also participate in substitution reactions, where the tert-butyl group is replaced by other functional groups .
Common Reagents and Conditions:
Oxidation: this compound is used as an oxidizing agent in the presence of catalysts such as chromium terephthalate (Cr-MIL-101).
Substitution: The compound can react with various nucleophiles under mild conditions to form substituted products.
Major Products: The major products formed from the reactions of tert-butyl monoperphthalate include oxidized organic compounds such as ketones and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl monoperphthalate is used as an oxidizing agent in organic synthesis. It is particularly useful in the selective oxidation of alcohols to ketones and aldehydes .
Biology: The compound’s strong oxidizing properties make it valuable in biological research for studying oxidative stress and its effects on cellular processes .
Medicine: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients that require oxidation steps .
Industry: In the industrial sector, tert-butyl monoperphthalate is used in the production of polymers and other materials that require controlled oxidation reactions .
Wirkmechanismus
The mechanism of action of tert-butyl monoperphthalate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate a chain reaction that leads to the oxidation of substrates. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl hydroperoxide: Another organic peroxide with similar oxidizing properties.
tert-Butylhydroquinone: A phenolic antioxidant used in various applications.
Uniqueness: 2-[(Tert-butylperoxy)carbonyl]benzoic acid is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to generate free radicals under mild conditions makes it a valuable reagent in both research and industrial applications .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its strong oxidizing properties and ability to initiate free radical reactions make it a valuable tool in various fields of research and production.
Eigenschaften
CAS-Nummer |
15042-77-0 |
|---|---|
Molekularformel |
C12H14O5 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
2-tert-butylperoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI-Schlüssel |
UQSXEMVUGMPGLS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2,5,6-Tetrahydropyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B8667753.png)
![6,7-Diazabicyclo[3.2.1]octane-2,4-diol](/img/structure/B8667757.png)


![N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B8667774.png)


![3-Bromo-1-methyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8667788.png)

